5-(Trifluoromethyl)pyridine-3-thiol
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Overview
Description
5-(Trifluoromethyl)pyridine-3-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a thiol group at the 3-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)pyridine-3-thiol often employs continuous flow processes to ensure high yield and purity. These methods involve the use of specialized reactors and catalysts to facilitate the trifluoromethylation and thiolation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridine compounds.
Scientific Research Applications
5-(Trifluoromethyl)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridine-3-thiol involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-thiol
- 3-Mercapto-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-mercaptopyridine
Uniqueness: 5-(Trifluoromethyl)pyridine-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl and thiol groups on the pyridine ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4F3NS |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H |
InChI Key |
LPRVFDCNMQGBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S)C(F)(F)F |
Origin of Product |
United States |
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